N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a fused [1,3]dioxolo ring system at the quinazoline core, a thioxo group at position 6, and a morpholinopropyl-hexanamide side chain. Its molecular formula is C21H30N4O3S (molecular weight: 418.6), with a Smiles string illustrating the thioxo-quinazolinone core and morpholine-propyl linkage: O=C(CCCCCn1c(=S)[nH]c2ccccc2c1=O)NCCCN1CCOCC1 .
Properties
CAS No. |
688053-55-6 |
|---|---|
Molecular Formula |
C22H30N4O5S |
Molecular Weight |
462.57 |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32) |
InChI Key |
RDSWVERNYVXGGK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinopropyl group and a quinazoline derivative with oxo and thioxo functional groups within a dioxole structure. The molecular formula contributes to its pharmacological profile, particularly in enzyme inhibition and modulation.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in pain pathways. Notably, it has shown promise as a modulator of FMO3 (flavin-containing monooxygenase 3) , which plays a crucial role in pain perception and management .
Key Biological Activities
-
Enzyme Inhibition :
- Modulates FMO3 activity.
- Potential to inhibit other enzymes related to pain and inflammation.
- Antimicrobial Properties :
-
Potential Therapeutic Applications :
- Pain management.
- Possible applications in treating infections due to its antimicrobial properties.
Synthesis
The synthesis of this compound typically involves several steps that may vary based on laboratory conditions. Key steps include:
- Formation of the quinazoline core.
- Introduction of the morpholinopropyl group.
- Functionalization to incorporate oxo and thioxo groups.
Comparative Analysis with Related Compounds
The following table highlights structural comparisons with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one | Contains a morpholine group; quinazoline core | Lacks the dioxole structure |
| 2-(2-amino-5,6-dichloro-1-benzimidazolyl)-8-methoxy-N-(phenylmethyl)-4-quinazolinamine | Benzimidazole instead of morpholine | Different nitrogen heterocycles |
| 2-(2-carboxyethyl)-8-hydroxyquinazolin-4(3H)-one | Hydroxy group present; simpler structure | No thioxo or dioxole functionalities |
These comparisons underscore the unique structural features of this compound that may confer distinct biological activities not found in its analogs .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Inhibition Studies : A study demonstrated that quinazoline derivatives can effectively inhibit specific enzyme pathways associated with pain management .
- Antimicrobial Testing : Research on thiazolo[2,3,b]quinazolines revealed broad-spectrum antimicrobial activities that may be relevant for understanding the potential of this compound .
Comparison with Similar Compounds
N-(3-morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide (CAS 422276-14-0)
This analogue differs in the quinazoline substitution pattern: the thioxo group is at position 2 instead of 6, and the [1,3]dioxolo ring is absent. Despite sharing the morpholinopropyl-hexanamide chain, the altered core structure reduces molecular complexity and likely impacts electronic properties.
N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS 688053-59-0)
This compound replaces the morpholine group with a 2-fluorophenyl-piperazine moiety, introducing a halogenated aromatic system.
- Molecular formula : C28H34FN5O4S.
- Molecular weight : 572.1.
- Key distinction: The fluorophenyl-piperazine side chain enhances lipophilicity and may improve blood-brain barrier penetration compared to morpholinopropyl derivatives. Piperazine groups are often associated with receptor-binding activity in CNS-targeting drugs .
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS 688053-57-8)
A chlorinated analogue of CAS 688053-59-0, this compound substitutes fluorine with chlorine at the phenyl ring.
- Molecular formula : C28H34ClN5O4S.
- Molecular weight : 572.1.
Functional Group Variations and Implications
Side Chain Modifications
- Morpholinopropyl vs. Piperazine Derivatives: Morpholine (as in the target compound) offers moderate hydrophilicity, whereas piperazine derivatives (e.g., CAS 688053-59-0 and 688053-57-8) introduce basic nitrogen atoms capable of forming salt bridges with biological targets .
- Halogenation : Fluorine and chlorine in piperazine-linked analogues enhance bioavailability and target selectivity via hydrophobic interactions and steric effects .
Core Structure Differences
- Thioxo Group Position : Shifting the thioxo group from position 6 (target compound) to 2 (CAS 422276-14-0) alters hydrogen-bonding capacity and redox reactivity .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name / CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C21H30N4O3S | 418.6 | Morpholinopropyl, [1,3]dioxolo ring |
| CAS 422276-14-0 | C21H30N4O3S | 418.6 | Morpholinopropyl, no dioxolo ring |
| CAS 688053-59-0 (2-fluorophenyl) | C28H34FN5O4S | 572.1 | 2-Fluorophenyl-piperazine |
| CAS 688053-57-8 (3-chlorophenyl) | C28H34ClN5O4S | 572.1 | 3-Chlorophenyl-piperazine |
Table 2. Functional Group Impact
| Feature | Target Compound | CAS 422276-14-0 | CAS 688053-59-0/57-8 |
|---|---|---|---|
| Core Rigidity | High ([1,3]dioxolo) | Low (simple quinazoline) | High ([1,3]dioxolo) |
| Side Chain Polarity | Moderate (morpholine) | Moderate (morpholine) | Low (piperazine + halogen) |
| Metabolic Stability | Likely moderate | Likely moderate | High (halogenated) |
Research Implications
- Piperazine derivatives (CAS 688053-59-0/57-8) may exhibit enhanced CNS activity due to fluorophenyl/chlorophenyl groups .
- Synthetic Challenges: The dioxolo ring introduces synthetic complexity compared to simpler quinazolinones like CAS 422276-14-0, requiring specialized cyclization strategies .
Q & A
Q. What are the key steps for synthesizing N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the quinazolinone core with the morpholinopropyl-hexanamide sidechain. To optimize conditions:
- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states .
- Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) systematically .
- Implement high-throughput screening to narrow down optimal conditions (Table 1) .
Table 1 : Example experimental design for reaction optimization
| Variable | Tested Range | Optimal Value (Predicted) |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent (Dielectric) | THF (7.5) to DMF (37) | DMF |
| Catalyst (mol%) | 1–5% | 3% |
Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- Primary techniques :
- NMR : Confirm regiochemistry of the dioxoloquinazolinone ring using - and -NMR (compare coupling constants with reference standards) .
- HPLC-MS : Verify purity and detect thiol-containing byproducts (e.g., 6-thioxo derivatives) using reverse-phase C18 columns and ESI+ ionization .
- Addressing inconsistencies :
- Cross-validate with alternative methods (e.g., IR for carbonyl/thione groups, X-ray crystallography for absolute configuration) .
- Use impurity reference standards (e.g., USP/EP guidelines) to identify co-eluting peaks .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved stability or bioactivity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Assess conformational flexibility of the morpholinopropyl sidechain and its impact on solubility .
- Docking studies : Map interactions between the quinazolinone core and target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxolo ring) with experimental stability data (Table 2) .
Table 2 : Stability data for derivatives under accelerated conditions (40°C/75% RH)
| Derivative Substituent | Half-life (Days) | Degradation Pathway |
|---|---|---|
| 6-Thioxo | 14 | Oxidation to disulfide |
| 8-Oxo | 28 | Hydrolysis of dioxolo ring |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis framework :
Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
Use multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
- Case study : Discrepancies in IC values for kinase inhibition may arise from differential ATP concentrations in assays; normalize data using corrections .
Q. How can polymorphic forms of this compound be identified and controlled during synthesis?
- Methodological Answer :
- Screening : Use solvent-mediated crystallization trials (e.g., ethanol/water mixtures) with in-situ Raman monitoring .
- Characterization : Pair PXRD with DSC to distinguish enantiotropic vs. monotropic polymorphs .
- Stability mapping : Store batches under varied humidity/temperature and track form transitions via TGA (Table 3) .
Table 3 : Polymorph stability under storage conditions
| Form | Storage Condition | Stability Duration | Key Degradation Sign |
|---|---|---|---|
| Form I | 25°C/60% RH | >6 months | No change |
| Form II | 40°C/75% RH | 2 weeks | Hydrate formation |
Q. What advanced separation techniques improve yield in multi-step syntheses?
- Methodological Answer :
- Membrane technologies : Employ nanofiltration to recover catalysts or intermediates in flow chemistry setups .
- Chromatography : Use preparative SFC (supercritical fluid chromatography) for enantiomeric resolution of chiral intermediates .
- Case example : A 3-step synthesis achieved 78% overall yield by integrating inline PAT (process analytical technology) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
